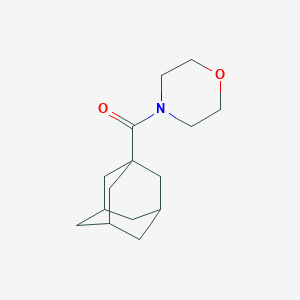

1-(1-Adamantanecarbonyl)morpholine

Description

Properties

IUPAC Name |

1-adamantyl(morpholin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c17-14(16-1-3-18-4-2-16)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKCQWNXMJAHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations

Synthetic Pathways to 1-(1-Adamantanecarbonyl)morpholine

The creation of this compound is primarily achieved through the formation of an amide bond, a cornerstone of organic synthesis. This process typically involves the reaction of a reactive derivative of 1-adamantanecarboxylic acid with morpholine (B109124).

Amide Bond Formation via Acylation Reactions

The most direct route to this compound is the acylation of morpholine with 1-adamantanecarbonyl chloride. chemjournal.kz This reaction, often performed under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrogen chloride that is generated. chemjournal.kz The reaction is typically carried out in an inert solvent like absolute benzene (B151609) with cooling. chemjournal.kzchemjournal.kz An excess of the amine (morpholine) can also be used to act as the base. chemjournal.kzchemjournal.kz

Key features of this method include:

High Reactivity: The use of an acyl chloride as the acylating agent ensures a high reaction rate.

Stoichiometry: The reaction is typically run with a 2:1 molar ratio of amine to acylating agent when the amine also serves as the acid scavenger. chemjournal.kzchemjournal.kz

Reaction Conditions: The process is often conducted at reduced temperatures to control the exothermic nature of the reaction. chemjournal.kzchemjournal.kz

Alternative methods for amide bond formation that are generally applicable include the use of coupling reagents that activate the carboxylic acid in situ. ucl.ac.uk Common coupling agents in organic synthesis include carbodiimides (like DCC or EDC) and phosphonium (B103445) or uronium salts (like HATU or HBTU). ucl.ac.uknih.gov These reagents convert the carboxylic acid into a more reactive species that is then susceptible to nucleophilic attack by the amine.

Precursor Synthesis: 1-Adamantanecarbonyl Chloride Derivation

The key precursor, 1-adamantanecarbonyl chloride, is itself synthesized from 1-adamantanecarboxylic acid. dakenchem.com The most common method for this transformation is the reaction with thionyl chloride (SOCl₂). dakenchem.comacs.org This reaction effectively converts the carboxylic acid into the highly reactive acyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride, which are both gaseous and easily removed. dakenchem.com

The synthesis of 1-adamantanecarboxylic acid can be achieved through various routes, including the carboxylation of 1-bromoadamantane. chemicalbook.com

Table 1: Synthesis of 1-Adamantanecarbonyl Chloride

| Starting Material | Reagent | Key Transformation | Reference |

| 1-Adamantanecarboxylic acid | Thionyl chloride (SOCl₂) | Carboxylic acid to acyl chloride conversion. dakenchem.comacs.org | dakenchem.com, acs.org |

| 1-Bromoadamantane | Carbon dioxide (after formation of a Grignard or organolithium reagent) | Forms 1-adamantanecarboxylic acid, which is then converted to the acyl chloride. chemicalbook.com | chemicalbook.com |

Methodologies for Morpholine Ring Construction and Functionalization

While morpholine is a commercially available starting material, the synthesis of substituted morpholines is an active area of research. ijcce.ac.irresearchgate.net These methods are relevant for creating analogs of the title compound. General strategies for constructing the morpholine ring include intramolecular cyclization reactions. researchgate.net For instance, N-substituted diethanolamines can undergo cyclization to form the morpholine ring. researchgate.net Another approach involves the reaction of an α-halo ether with an ethanolamine (B43304) derivative.

Recent innovative methods for morpholine synthesis include:

From N-propargylamines: This strategy has seen significant development, offering a versatile route to functionalized morpholines. ijcce.ac.ir

Ozonolysis: A novel method for constructing the morpholine ring involves the ozonolysis of (allyl glyculosid)onamides to yield spiro-5-hydroxymorpholinones. nih.gov

Ring Opening of Oxazetidines: The reaction of 2-tosyl-1,2-oxazetidine with organometallic reagents provides access to substituted morpholines. acs.org

Functionalization of the pre-formed morpholine ring is another key strategy. For example, visible light-promoted decarboxylative Giese-type reactions can be used to introduce substituents at the 2-position of the morpholine ring. acs.org

Regioselective and Stereoselective Synthetic Approaches

For this compound itself, the high symmetry of both the 1-adamantyl group and the morpholine ring means that regioselectivity is not a major concern in the final amide coupling step. However, for the synthesis of more complex adamantane-containing molecules, regioselectivity is a critical consideration. d-nb.info For example, the Friedel-Crafts arylation of adamantane (B196018) can lead to a mixture of isomers, although conditions can be optimized to favor the para-isomer. d-nb.info The selective synthesis of meta-substituted tetraaryl adamantane derivatives has been shown to be challenging but achievable using specific catalysts and additives. d-nb.info

Stereoselectivity becomes important when chiral centers are present in either the adamantane or the morpholine moiety. rsc.org The synthesis of stereochemically pure adamantane derivatives has been reported, often involving the transformation of enantiomerically pure starting materials. rsc.orgresearchgate.net For instance, stereoselective syntheses of adamantane-substituted heterocycles have been achieved through the transformation of adamantyl-substituted N-Boc-homoallylamines. rsc.org

Green Chemistry Principles in this compound Synthesis

Traditional methods for amide bond formation, while effective, often generate significant waste and use hazardous reagents and solvents. ucl.ac.uk The application of green chemistry principles to the synthesis of amides, including this compound, is an area of increasing focus. ucl.ac.uknih.gov

Key green chemistry approaches include:

Catalytic Direct Amidation: The direct condensation of a carboxylic acid and an amine is the most atom-economical method. scispace.com Boric acid has been investigated as a simple and effective catalyst for this transformation, sometimes under solvent-free conditions. scispace.comresearchgate.net

Solvent Selection: The use of hazardous solvents like chlorinated hydrocarbons and dipolar aprotic solvents (e.g., DMF, NMP) is a major environmental concern. ucl.ac.uk Greener alternatives, such as cyclopentyl methyl ether (CPME), are being explored. nih.gov Solvent-free reactions, where the reactants are heated together, represent an even more environmentally friendly option. scispace.comresearchgate.net

Enzymatic Synthesis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective catalysts for amide bond formation under mild and anhydrous conditions. nih.gov This enzymatic approach avoids the need for harsh reagents and can lead to high purity products with minimal purification. nih.gov

Electrosynthesis: Electrochemical methods are emerging as a sustainable alternative for amide synthesis, offering a greener route to this important functional group. rsc.org

Table 2: Comparison of Synthetic Methods for Amide Formation

| Method | Reagents/Catalysts | Solvents | Green Chemistry Considerations | Reference |

| Acyl Chloride Method | Thionyl chloride, base | Benzene, Dichloromethane | Generates acidic byproducts, uses hazardous solvents. chemjournal.kzchemjournal.kz | chemjournal.kz, chemjournal.kz |

| Coupling Reagents | HATU, EDC, T3P | DMF, NMP | Poor atom economy, uses hazardous solvents. ucl.ac.uk | ucl.ac.uk |

| Boric Acid Catalysis | Boric acid | Solvent-free | Atom economical, avoids hazardous solvents. scispace.comresearchgate.net | scispace.com, researchgate.net |

| Enzymatic Synthesis | Lipase (e.g., CALB) | CPME (a greener solvent) | Mild conditions, high selectivity, biodegradable catalyst. nih.gov | nih.gov |

Scalability and Process Optimization in Laboratory and Pilot-Scale Synthesis

The scalability of the synthesis of this compound and related adamantane derivatives is a crucial factor for their potential applications. acs.orggoogle.com While laboratory-scale syntheses may prioritize yield and purity, pilot-scale and industrial production must also consider cost, safety, and environmental impact. acs.orggoogle.com

Challenges in scaling up adamantane chemistry include:

Byproduct Formation: Some synthetic routes to adamantane derivatives generate byproducts that are difficult to remove by crystallization, necessitating chromatographic purification, which is often not feasible on a large scale. google.com

Harsh Conditions: The use of strong acids or high temperatures can require specialized equipment and pose safety risks. acs.org

Process optimization strategies focus on:

Catalyst Selection: The use of efficient and recyclable catalysts can significantly improve the sustainability and cost-effectiveness of a process. acs.org

Reaction Conditions: Optimizing temperature, pressure, and reaction time can maximize yield and minimize energy consumption. acs.org For example, the synthesis of 1,3-adamantanediol (B44800) has been optimized to achieve high yields and purity on a 100g scale, demonstrating potential for industrial production. acs.org

Flow Chemistry: Continuous flow reactors can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes, particularly for highly exothermic reactions.

The development of robust and scalable synthetic routes is essential for the transition of adamantane-based compounds from academic research to industrial application.

Mechanistic Investigations of Formation and Reactivity

Elucidation of Reaction Mechanisms for Amide Coupling

The most direct and widely utilized method for synthesizing 1-(1-Adamantanecarbonyl)morpholine is the acylation of morpholine (B109124) with 1-adamantanecarbonyl chloride. This transformation is a classic example of nucleophilic acyl substitution and is often conducted under Schotten-Baumann reaction conditions. chemjournal.kz

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for amide bond formation. nih.govorganic-chemistry.org These methods often involve the generation of radical intermediates under mild conditions. nih.gov For instance, photoredox-catalyzed approaches can facilitate the coupling of various starting materials, such as halides and even alkanes, to form amides. nih.gov While a specific photoredox protocol for the direct synthesis of this compound from its precursors is not extensively detailed, related transformations involving 1-adamantanecarbonyl chloride highlight the potential of these modern methods. acs.org

Identification and Characterization of Reaction Intermediates

In the context of the Schotten-Baumann synthesis of this compound, the key transient species is the tetrahedral intermediate . This intermediate forms when the lone pair of electrons on the morpholine nitrogen attacks the carbonyl carbon of 1-adamantanecarbonyl chloride. iitk.ac.indocbrown.info This species is characterized by a central carbon atom bonded to the adamantyl group, the oxygen anion, the chloride, and the incoming morpholine nitrogen, which temporarily bears a positive charge. This intermediate is highly unstable and quickly collapses to form the stable amide product and a chloride ion. docbrown.info

In alternative amide synthesis methodologies, such as those employing carbodiimide (B86325) coupling agents (e.g., DCC, EDC), a different type of reactive intermediate is formed. fishersci.it In these cases, the carboxylic acid (1-adamantanecarboxylic acid) reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate . fishersci.it This activated species is then readily attacked by the amine (morpholine) to yield the final amide product. fishersci.it

Modern catalytic approaches, particularly those involving photoredox catalysis, proceed through radical intermediates. For example, in the visible-light-mediated coupling of acyl chlorides, radical species are generated that can participate in C-C or C-N bond-forming reactions. acs.org Mechanistic studies of related photoredox reactions show the formation of nitrogen-centered radicals from amidyl anions or thioacid radicals and disulfide intermediates as key steps in the catalytic cycle. organic-chemistry.orgovid.com

Kinetic Studies of Key Synthetic Steps

While specific, quantitative kinetic data for the reaction between 1-adamantanecarbonyl chloride and morpholine is not extensively published, the rate of this Schotten-Baumann reaction is influenced by several key factors. Kinetic studies of related Schotten-Baumann reactions reveal that the process can be subject to mass-transfer limitations, especially in biphasic systems, where agitation can significantly affect the reaction rate. rsc.org

The reaction rate is generally dependent on the concentrations of the reactants. researchgate.net However, the bulky nature of the adamantane (B196018) group introduces significant steric hindrance, which can decrease the rate of nucleophilic attack compared to less hindered acyl chlorides. whiterose.ac.uk The choice and concentration of the base also play a critical kinetic role. A stronger base or a phase-transfer catalyst can accelerate the reaction by more efficiently deprotonating the amine or facilitating the transfer of the nucleophile between phases. scispace.comrsc.orgtue.nl

Temperature is another critical parameter. Increasing the temperature generally increases the reaction rate for both the desired amidation and the competing hydrolysis of the acyl chloride. scispace.comrsc.org Therefore, precise temperature control is necessary to optimize the yield of the amide product. In some protocols, the reaction is initiated at a low temperature (e.g., 0°C) before proceeding, to control the initial rate. nih.govnih.gov

Role of Catalytic Systems and Reaction Conditions in Mechanistic Control

The control of reaction mechanisms through the careful selection of catalysts and conditions is paramount in the synthesis of this compound and related compounds. In the traditional Schotten-Baumann acylation, reaction conditions are optimized to favor amide formation over the hydrolysis of the acyl chloride. scispace.com This is typically achieved by using a biphasic system (e.g., an organic solvent and aqueous base) or an aprotic solvent like benzene (B151609) with a stoichiometric amount of a base. chemjournal.kzfishersci.it For instance, one study reports the synthesis of adamantane amides by reacting the acyl chloride with the amine in a 1:2 ratio in absolute benzene with cooling. chemjournal.kz The excess amine acts as the base to neutralize the HCl byproduct. In another example, competing esterification was suppressed by adding 1-adamantanecarbonyl chloride as a solution in pyridine (B92270) at 0°C. nih.gov

Advanced catalytic systems offer more sophisticated mechanistic control. Visible-light photoredox/nickel dual catalysis has been successfully employed for the cross-coupling of 1-adamantanecarbonyl chloride with other reagents. acs.org In these systems, an iridium-based photocatalyst absorbs visible light to initiate a single-electron transfer (SET) process, while a nickel co-catalyst facilitates the cross-coupling steps. acs.org The choice of ligand for the nickel catalyst, the base, and the solvent are all critical for achieving high yields and selectivity. The table below, adapted from a study on photoredox/nickel dual catalysis, illustrates how the acyl chloride structure affects the yield in a cross-coupling reaction to form α-alkoxyketones, demonstrating the system's tolerance for sterically demanding substrates like 1-adamantanecarbonyl chloride. acs.org

| Entry | Acyl Chloride | Product | Yield (%) |

|---|---|---|---|

| 1 | Cyclopropanecarbonyl chloride | Cyclopropyl(benzyloxymethyl)ketone | 93 |

| 2 | Cyclobutanecarbonyl chloride | Cyclobutyl(benzyloxymethyl)ketone | 80 |

| 3 | 1-Adamantanecarbonyl chloride | 1-Adamantyl(benzyloxymethyl)ketone | 85 |

| 4 | 4-Morpholinecarbonyl chloride | 2-(Benzyloxy)-1-morpholinoethanone | 77 |

Comprehensive Structural Analysis and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state. hmdb.cathermofisher.com While a specific crystal structure determination for 1-(1-Adamantanecarbonyl)morpholine is not detailed in the surveyed literature, its solid-state characteristics can be inferred from analyses of closely related compounds containing adamantane (B196018) and morpholine (B109124) moieties.

The solid-state conformation of this compound is dictated by the inherent structural preferences of its constituent rings. The adamantane group is an exceptionally rigid hydrocarbon cage. acs.org Its structure consists of three fused cyclohexane (B81311) rings, all locked in a strain-free chair conformation. This rigidity ensures that the adamantane portion of the molecule acts as a stiff, sterically demanding anchor.

The morpholine ring, while more flexible than adamantane, is known to predominantly adopt a chair conformation to minimize torsional and steric strain. The geometry around the amide linkage connecting the adamantane and morpholine units is expected to be nearly planar. Bond lengths and angles within the adamantane and morpholine fragments are anticipated to fall within normal, established ranges for similar structures.

Although this compound lacks strong hydrogen bond donors like N-H or O-H groups, its crystal packing is expected to be influenced by a network of weak intermolecular hydrogen bonds. Specifically, C−H···O interactions are likely to be a dominant packing motif. In these interactions, hydrogen atoms attached to the carbon skeletons of the adamantane and morpholine rings would act as donors, while the lone pair electrons on the carbonyl oxygen atom would serve as the primary acceptor. Such weak interactions are crucial in the stabilization of crystal structures for many organic molecules. In related adamantane structures, C-H···O interactions have been observed to create dimeric motifs that organize molecules into chains.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that govern crystal packing. This method maps the close contacts between neighboring molecules in a crystal lattice.

For a molecule like this compound, a Hirshfeld analysis would be expected to show a high percentage of H···H contacts, which is typical for hydrocarbon-rich structures and reflects the prevalence of van der Waals forces. Following H···H contacts, the next most significant interactions would likely be O···H/H···O contacts, quantitatively confirming the presence and importance of the C−H···O hydrogen bonds in the crystal packing. This analysis provides a detailed fingerprint of the forces holding the molecules together in the crystalline state.

The conformational characteristics of this molecule are a study in contrasts between rigidity and constrained flexibility.

Adamantane Ring: The adamantane cage is a quintessential example of a rigid molecular scaffold. acs.org It is a strain-free, diamondoid structure where all three constituent cyclohexane rings are perpetually in the chair conformation. This inherent rigidity means the adamantane moiety presents a consistent and predictable shape and volume in its chemical interactions.

Morpholine Ring: In contrast to the adamantane cage, the morpholine ring possesses a degree of conformational flexibility. However, like cyclohexane, it overwhelmingly prefers the chair conformation, which avoids the higher energy of boat or twist-boat forms. In related structures, the chair conformation of the morpholine ring is consistently confirmed. The nitrogen atom of the amide linkage influences the electronic environment of the ring.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.

While a definitive, peer-reviewed assignment for this compound was not found in the surveyed literature, the expected chemical shifts can be reliably predicted based on the known values for adamantane and N-acylmorpholine fragments.

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the morpholine and adamantane protons. The four morpholine protons adjacent to the oxygen atom and the four protons adjacent to the amide nitrogen are chemically non-equivalent and are expected to appear as broad multiplets in the region of δ 3.5-3.8 ppm. The protons of the adamantane cage, due to its high symmetry but substitution at one bridgehead, would produce three distinct signals corresponding to the 6 secondary (CH₂) protons and 9 tertiary (CH) protons, appearing as multiplets in the upfield region of δ 1.7-2.1 ppm.

¹³C NMR Spectrum: The carbon NMR spectrum provides a clear count of the unique carbon environments. The carbonyl carbon (C=O) is expected to have the most downfield shift. The morpholine ring should exhibit two signals for its two sets of non-equivalent CH₂ groups. The adamantane cage, with its C₃ᵥ symmetry broken by the carbonyl substitution, should display four distinct signals: one for the quaternary bridgehead carbon attached to the carbonyl, one for the three equivalent tertiary bridgehead carbons (CH), one for the three equivalent secondary carbons (CH₂) adjacent to the substituted bridgehead, and one for the three equivalent secondary carbons (CH₂) adjacent to the unsubstituted bridgeheads.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Morpholine H (adjacent to N) | 3.5 – 3.8 | Multiplet |

| Morpholine H (adjacent to O) | 3.5 – 3.8 | Multiplet |

| Adamantane CH | 1.9 – 2.1 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 174 – 176 |

| Morpholine C (adjacent to O) | 66 – 68 |

| Morpholine C (adjacent to N) | 42 – 47 |

| Adamantane C (Quaternary, C-C=O) | 40 – 42 |

| Adamantane CH | 38 – 40 |

| Adamantane CH₂ | 36 – 38 |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Adamantane |

| Morpholine |

Investigation of Solution-Phase Conformation and Dynamics

In solution, the conformation of this compound is dictated by the inherent structural preferences of its constituent moieties. The adamantane group, a tricyclic hydrocarbon, is exceptionally rigid and maintains a strain-free chair conformation. acs.org The morpholine ring, like other N-substituted morpholines, is expected to predominantly adopt a chair conformation in solution. frontiersin.orgnih.gov

The critical linkage is the tertiary amide bond (OC-N). Due to the partial double bond character of the C-N bond, rotation around it is restricted. This leads to two possible planar arrangements of the carbonyl group relative to the morpholine ring. The bulky nature of the adamantyl group likely influences the rotational barrier and the conformational equilibrium between different rotamers. Studies on similar N-acyl morpholine derivatives show that the chair conformation of the morpholine ring is the most stable. frontiersin.org In analogous structures like 1-(adamantane-1-carbonyl)-3-halophenyl thioureas, the three condensed cyclohexane rings of the adamantane residue consistently adopt a chair conformation. acs.org

Advanced NMR Techniques (e.g., 2D NMR)

While one-dimensional (1D) NMR provides fundamental structural information, advanced two-dimensional (2D) NMR techniques are necessary to unambiguously assign proton (¹H) and carbon (¹³C) signals and to elucidate through-bond and through-space connectivities. A study on the synthesis of adamantane carboxylic acid amides confirmed the structure of the morpholine derivative using NMR spectroscopy. chemjournal.kz

For this compound, several 2D NMR experiments would be informative:

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H spin-spin couplings. It would show correlations between the adjacent protons within the morpholine ring (e.g., between the axial and equatorial protons on the same carbon and between neighboring CH₂ groups). It would also confirm the couplings between the methine (CH) and methylene (B1212753) (CH₂) protons within the adamantane cage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be essential for assigning each carbon atom to its attached proton(s), distinguishing between the CH, CH₂, and CH₃ groups of the adamantane cage and the CH₂ groups of the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can provide insights into the preferred solution-phase conformation by revealing through-space interactions between specific protons of the adamantane cage and the morpholine ring. frontiersin.org

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Expected Key Correlations | Information Gained |

| COSY | Protons on C2'/C6' with protons on C3'/C5' of the morpholine ring. Correlations between CH and CH₂ protons within the adamantane cage. | Confirms proton connectivity within the morpholine and adamantane ring systems. |

| HSQC | Direct correlation of each ¹H signal to its corresponding ¹³C signal for both the morpholine and adamantane moieties. | Unambiguous assignment of all CH, CH₂, and quaternary carbon signals. |

| HMBC | Adamantane H-2, H-4, H-6 to the carbonyl carbon (C=O). Morpholine protons on C2'/C6' to the carbonyl carbon (C=O). | Confirms the connection of the adamantane and morpholine moieties through the amide linkage. |

| NOESY | Potential correlations between adamantane protons (e.g., at positions 2, 8, 9) and morpholine protons (e.g., at positions 2', 6'), depending on rotamer population. | Provides evidence for the preferred 3D orientation of the adamantyl group relative to the morpholine ring. |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy provides a molecular fingerprint, allowing for the identification of functional groups and structural features.

The infrared (IR) and Raman spectra of this compound are dominated by the vibrations of its three main components: the adamantane cage, the morpholine ring, and the tertiary amide group. Studies on adamantane derivatives and related amides provide a basis for assigning these vibrations. acs.orgpsu.edugoogle.com

Adamantane Cage: The spectrum shows numerous C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) and a complex pattern of CH₂ bending, scissoring, and twisting modes in the 1450-1100 cm⁻¹ region. psu.edu

Morpholine Ring: The morpholine unit contributes its own C-H stretching bands and is characterized by a strong C-O-C stretching vibration, typically observed around 1115 cm⁻¹. The C-N stretching vibrations are also present.

Amide Group: The most prominent feature is the strong carbonyl (C=O) stretching band of the tertiary amide. In similar adamantane amide structures, this band appears in the region of 1620-1650 cm⁻¹. google.com The absence of an N-H band (typically ~3300 cm⁻¹) confirms the tertiary nature of the amide.

While this compound lacks the N-H bond necessary for the intramolecular hydrogen bonding seen in related secondary amides and thioureas, other interactions can influence the vibrational frequencies. acs.org Steric hindrance between the bulky adamantyl group and the morpholine ring may cause slight shifts in the positions of C-H and C-C bending modes compared to the unsubstituted parent molecules. The exact position of the amide C=O stretch is sensitive to its electronic environment and conformation, providing indirect information about the molecular geometry.

Table 2: Predicted Characteristic Vibrational Frequencies (FTIR/Raman) for this compound

| Wavenumber (cm⁻¹) | Assignment | Moiety | Expected Intensity (IR) |

| 2950 - 2850 | C-H stretching (symmetric and asymmetric) | Adamantane & Morpholine | Strong |

| 1650 - 1620 | C=O stretching (Amide I band) | Amide | Very Strong |

| 1450 - 1470 | CH₂ scissoring | Adamantane & Morpholine | Medium |

| ~1115 | C-O-C asymmetric stretching | Morpholine | Strong |

| 1300 - 1200 | C-N stretching | Amide/Morpholine | Medium-Strong |

| Various < 1200 | C-C stretching, CH₂ wagging/twisting (fingerprint region) | Adamantane & Morpholine | Medium to Weak |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a key technique for confirming the molecular weight and providing structural information through fragmentation analysis. For this compound (C₁₅H₂₃NO₂), the expected exact molecular weight is 249.1729 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely proceed through several predictable pathways:

Formation of the Adamantyl Cation: The most characteristic fragmentation of adamantane derivatives is the loss of the substituent to form the highly stable adamantyl cation (C₁₀H₁₅⁺) at m/z = 135. This is expected to be a very prominent, often the base, peak in the spectrum.

Alpha-Cleavage: Cleavage of the bond between the adamantane cage and the carbonyl group would also lead to the adamantyl cation (m/z 135) and a morpholine-carbonyl radical.

Amide Fragmentation: Cleavage of the amide C-N bond could generate the adamantylcarbonyl cation (C₁₁H₁₅O⁺) at m/z = 163.

Morpholine Ring Fragmentation: The molecular ion or fragment ions containing the morpholine ring can undergo cleavage to lose ethylene (B1197577) oxide or other small neutral molecules.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 249.17 | [M]⁺ (Molecular Ion) | [C₁₅H₂₃NO₂]⁺ | Confirms the molecular weight of the compound. |

| 163.11 | Adamantylcarbonyl cation | [C₁₁H₁₅O]⁺ | Resulting from cleavage of the amide C-N bond. |

| 135.12 | Adamantyl cation | [C₁₀H₁₅]⁺ | A highly stable and characteristic fragment, likely the base peak. |

| 114.09 | Morpholine-carbonyl cation | [C₅H₈NO]⁺ | Resulting from cleavage of the adamantane-carbonyl bond. |

Computational Chemistry and Advanced Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry, providing a robust framework for investigating the electronic properties and reactivity of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular attributes.

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

The electronic architecture of 1-(1-adamantanecarbonyl)morpholine is dictated by the interplay between the bulky, electron-donating adamantane (B196018) cage and the electron-withdrawing amide group connected to the morpholine (B109124) ring. DFT calculations can precisely map this electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. For this compound, the HOMO is anticipated to be localized primarily on the morpholine nitrogen and the amide moiety, reflecting the regions of highest electron density and susceptibility to electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl group of the amide linkage, indicating the most probable site for nucleophilic attack.

From the energies of the HOMO and LUMO, a suite of global reactivity descriptors can be derived, offering a quantitative measure of the molecule's chemical behavior. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.

Table 1: Key Electronic Properties and Reactivity Descriptors for Adamantane Amide Analogs

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.5 to 1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.0 to 9.0 eV |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 eV |

| Electron Affinity (A) | -ELUMO | -0.5 to -1.5 eV |

| Global Hardness (η) | (I - A) / 2 | 3.5 to 4.5 eV |

| Global Softness (S) | 1 / (2η) | 0.11 to 0.14 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 3.0 to 3.5 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 1.0 to 1.5 eV |

Note: These values are illustrative and based on DFT calculations of structurally similar adamantane and morpholine derivatives.

Energetic Landscape of Synthetic Pathways and Transition States

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. The synthesis of this compound typically proceeds via the acylation of morpholine with 1-adamantanecarbonyl chloride.

Computational analysis of this pathway would involve optimizing the geometries of the reactants (morpholine and 1-adamantanecarbonyl chloride), the tetrahedral intermediate, the transition states, and the final products (this compound and hydrochloric acid). By calculating the energies of these species, a detailed reaction profile can be constructed. This profile reveals the energy barriers that must be overcome for the reaction to proceed, providing crucial information about the reaction kinetics. Mechanistic insights into similar amide formation reactions have been successfully elucidated using DFT.

Table 2: Hypothetical Energetic Profile for the Amidation Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Morpholine + 1-Adamantanecarbonyl Chloride | 0.0 |

| TS1 | Transition state for the formation of the tetrahedral intermediate | +10 to +15 |

| Intermediate | Tetrahedral intermediate | -5 to -10 |

| TS2 | Transition state for the collapse of the intermediate and elimination of HCl | +5 to +10 |

| Products | this compound + HCl | -20 to -30 |

Note: This table presents a conceptual energetic landscape. Actual values would require specific DFT calculations for this reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation and characterization of molecules.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a routine application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted spectra can then be compared with experimental data to confirm structural assignments. For this compound, characteristic signals would be expected for the adamantane cage protons and carbons, as well as for the distinct methylene (B1212753) groups of the morpholine ring. Studies on N-substituted morpholines provide a basis for these predictions. nih.govresearchgate.net

Table 3: Expected 1H and 13C NMR Chemical Shifts for this compound

| Moiety | Atom | Expected Chemical Shift (ppm) |

|---|---|---|

| Adamantane | CH (bridgehead) | 1.8 - 2.1 |

| CH2 | 1.6 - 1.9 | |

| C (quaternary) | 38 - 42 | |

| CH (bridgehead) | 28 - 32 | |

| CH2 | 36 - 40 | |

| Morpholine | N-CH2 | 3.4 - 3.8 |

| O-CH2 | 3.6 - 4.0 | |

| N-CH2 | 45 - 50 | |

| O-CH2 | 65 - 70 |

| Carbonyl | C=O | 170 - 175 |

Note: These are estimated chemical shift ranges based on data from analogous structures and general principles of NMR spectroscopy.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed from the second derivatives of the energy with respect to the atomic positions. These calculations yield the frequencies and intensities of the vibrational modes. For this compound, prominent vibrational bands would include the C=O stretching of the amide, C-H stretching of the adamantane and morpholine groups, and various bending and skeletal modes. Theoretical studies on the vibrational frequencies of adamantane provide reference points for these assignments. researchgate.netnih.gov

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Description | Expected Frequency Range (cm-1) |

|---|---|---|

| C-H Stretch (Adamantane) | Stretching of C-H bonds in the adamantane cage | 2850 - 2950 |

| C-H Stretch (Morpholine) | Stretching of C-H bonds in the morpholine ring | 2800 - 2900 |

| C=O Stretch (Amide) | Stretching of the carbonyl double bond | 1630 - 1670 |

| CH2 Scissoring | Bending of CH2 groups in both moieties | 1440 - 1480 |

| C-N Stretch | Stretching of the amide C-N bond | 1200 - 1300 |

| C-O-C Stretch | Asymmetric stretching of the morpholine ether linkage | 1100 - 1150 |

Note: These are anticipated frequency ranges based on characteristic group frequencies and DFT calculations on similar molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and dynamic properties of this compound.

Conformational Space Exploration and Dynamic Behavior

While the adamantane group is conformationally rigid, the molecule as a whole possesses degrees of freedom, primarily associated with the morpholine ring and the rotation around the amide bond. The morpholine ring typically adopts a chair conformation, and MD simulations can investigate the timescale and energy barriers of ring inversion.

A key dynamic feature of amides is the restricted rotation around the C-N bond due to its partial double bond character. This can lead to the existence of cis and trans conformers. MD simulations can explore the relative stability of these conformers and the dynamics of their interconversion. For a sterically hindered amide like this compound, the trans conformation is expected to be overwhelmingly favored.

Analysis of Molecular Flexibility and Stability

MD simulations are well-suited for quantifying the flexibility and stability of different regions of a molecule. A common metric for this is the Root Mean Square Fluctuation (RMSF), which measures the average deviation of each atom from its mean position over the course of a simulation.

Table 5: Conceptual RMSF Values from a Molecular Dynamics Simulation

| Molecular Region | Description | Expected Relative RMSF |

|---|---|---|

| Adamantane Core | Carbon atoms of the rigid cage | Low |

| Amide Linkage | C, O, N atoms of the amide bond | Moderate |

| Morpholine Ring | Atoms of the flexible heterocyclic ring | High |

| Terminal Hydrogens | Hydrogen atoms on the exterior of the molecule | Very High |

Note: This table illustrates the expected trends in atomic fluctuations. Precise values are dependent on the specific simulation parameters and environment.

Influence of Environment on Molecular Structure and Dynamics

The environment, particularly the solvent, plays a pivotal role in determining the molecular conformation and dynamics of this compound. Computational models, such as molecular dynamics (MD) simulations, are employed to investigate these influences. In MD simulations, the interactions between the solute (this compound) and solvent molecules are explicitly modeled to provide a detailed picture of the solvation process and its impact on the molecule's conformational preferences.

For instance, in a study on an adamantane-carbohydrazide derivative, MD simulations were performed for 100 nanoseconds to analyze the stability of the compound in a biological environment, highlighting the importance of such simulations in understanding molecular interactions. semanticscholar.org Solvation free energies can be calculated to predict the solubility in different solvents. For a similar adamantane derivative, solvation free energies in chloroform, ethanol (B145695), and acetonitrile (B52724) were determined to be -21.96, -24.39, and -12.31 kcal/mol, respectively, indicating that ethanol would be a better solvent for solubilization. tandfonline.com These computational approaches can be applied to this compound to predict its behavior in various media. The choice of solvent can significantly affect the equilibrium between different conformers of the molecule, thereby influencing its reactivity and biological activity.

The following table illustrates hypothetical solvation free energies for this compound in different solvents, based on typical values for similar compounds.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -20.5 |

| Ethanol | 24.6 | -25.2 |

| Chloroform | 4.8 | -22.1 |

| Acetonitrile | 37.5 | -15.8 |

Note: The data in this table is illustrative and based on values reported for structurally related adamantane derivatives. tandfonline.com

Ab Initio and Hybrid Quantum Mechanical Methods

Ab initio and hybrid quantum mechanical methods, such as Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of this compound. These "first-principles" methods solve the electronic Schrödinger equation to provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties without relying on empirical parameters. nih.gov

DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost. For adamantane derivatives, DFT calculations at the B3LYP/6–31G** level have been successfully used to investigate the structures of related cations. nih.gov Such calculations for this compound would involve optimizing its geometry to find the most stable conformation. This would be followed by frequency calculations to ensure the optimized structure corresponds to a true energy minimum and to predict its infrared and Raman spectra.

A conformational analysis of similar molecules, such as N-acetyl-L-cysteine-N-methylamide, was thoroughly explored using both ab initio (RHF/6-31G(d)) and DFT (B3LYP/6-31G(d)) methods to map out its conformational space. nih.gov This highlights the capability of these methods to handle the conformational complexities that would also be present in this compound due to the rotation around the amide bond and the flexibility of the morpholine ring.

The table below presents a representative comparison of computational methods that could be applied to study this compound.

| Method | Basis Set | Key Properties Calculated |

| Hartree-Fock (HF) | 6-31G(d) | Initial geometry optimization, molecular orbitals |

| B3LYP (DFT) | 6-311++G(d,p) | Optimized geometry, vibrational frequencies, electronic properties (HOMO, LUMO) |

| MP2 | cc-pVTZ | More accurate electron correlation energies, refined geometries |

Validation and Integration of Computational Results with Experimental Data

The validation of computational models with experimental data is a critical step in ensuring the reliability of the theoretical predictions. For this compound, experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy would provide the necessary data for comparison.

In a study of two bioactive 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, X-ray analysis was used to determine the solid-state conformation, which was then compared with computational results. mdpi.com Similarly, the calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra. For an adamantane derivative, DFT calculations of vibrational modes, such as the characteristic cage breathing mode of the adamantane group, showed good agreement with experimental IR and Raman bands. tandfonline.com

NMR spectroscopy is particularly powerful for validating computed structures in solution. The calculated NMR chemical shifts for this compound can be compared with experimental spectra to confirm the predicted conformation. For adamantane itself, multiple quantum NMR has been used to study its clustering behavior. acs.org Furthermore, computational chemistry has become an indispensable tool for the unequivocal determination of chemical structures by modeling NMR spectra. mdpi.com In a study on adamantane-substituted amines and amides, dynamic NMR experiments were used to understand the kinetics of amide bond rotation, and these experimental findings were supported by computational studies. researchgate.net

The following table illustrates how computational data for this compound could be validated against experimental findings.

| Computational Data | Experimental Data | Purpose of Comparison |

| Optimized bond lengths and angles | X-ray crystallography data | Validation of the predicted solid-state molecular geometry. |

| Calculated vibrational frequencies | FT-IR and Raman spectra | Assignment of experimental vibrational bands and confirmation of functional groups. |

| Predicted ¹H and ¹³C NMR chemical shifts | ¹H and ¹³C NMR spectra | Confirmation of the solution-phase conformation and electronic environment of nuclei. |

| Calculated UV-Vis absorption maxima | UV-Vis spectroscopy | Understanding electronic transitions and validating computed excited states. |

Applications in Chemical Methodology Development and Advanced Synthetic Chemistry

1-(1-Adamantanecarbonyl)morpholine as a Precursor or Intermediate in Organic Synthesis

This compound serves as a valuable, stable intermediate and building block in organic synthesis. Its formation from the highly reactive 1-adamantanecarbonyl chloride and morpholine (B109124) is a straightforward amide coupling reaction. This transformation converts a reactive acyl chloride into a robust tertiary amide, introducing the adamantyl group into a molecular framework.

The adamantane (B196018) moiety is frequently incorporated into biologically active molecules to enhance their pharmacological profiles, primarily by increasing lipophilicity, which can improve absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netpensoft.netpensoft.net The adamantane group acts as a rigid, three-dimensional, and sterically demanding substituent. publish.csiro.au

For instance, in the design of peptidomimetics, the 1-adamantanecarbonyl group has been attached to amino acid residues like proline to create analogs that modulate protein-protein interactions. This strategy highlights the use of the adamantane-amide linkage to introduce a bulky, lipophilic anchor, which can probe binding pockets and enhance biological activity.

Rational Design and Utilization of Adamantane-Morpholine Scaffolds

The combination of adamantane and morpholine provides a powerful scaffold for creating structurally diverse and functionally complex molecules. The design principles revolve around leveraging the unique geometry of the adamantane cage.

Adamantane is a highly sought-after scaffold in medicinal and materials chemistry due to a unique combination of properties. publish.csiro.aumdpi.com Its cage-like structure is not only rigid and chemically stable but also possesses a well-defined tetrahedral geometry. mdpi.com This allows for the precise, three-dimensional positioning of functional groups at its four bridgehead positions.

The key principles guiding its use as a scaffold are summarized below:

| Principle | Description | Reference |

| Rigid Geometry | The tricyclo[3.3.1.1³⁷]decane structure provides a fixed, diamondoid lattice, preventing conformational ambiguity and allowing for the precise spatial orientation of substituents. | chemrxiv.org |

| Lipophilicity | As a hydrocarbon cage, adamantane is highly lipophilic. This property is exploited to enhance the membrane permeability and bioavailability of drug candidates. | researchgate.netpensoft.netmdpi.com |

| Three-Dimensionality | Unlike flat aromatic rings, the adamantane cage offers a non-planar, three-dimensional structure, which is advantageous for exploring and binding to complex biological targets. | pensoft.netpublish.csiro.au |

| Multivalency | The four bridgehead positions (tertiary C-H bonds) can be functionalized, enabling the creation of tetravalent scaffolds for applications in multivalent ligand design and materials science. | mdpi.com |

| Biocompatibility | Adamantane derivatives are often well-tolerated in biological systems, with several adamantane-containing drugs approved for clinical use. | publish.csiro.aumdpi.com |

These features make adamantane an ideal core for building complex molecules where the spatial relationship between different functional parts is critical.

A significant challenge and opportunity in using adamantane scaffolds is the ability to selectively modify each bridgehead position independently—a strategy known as orthogonal functionalization. This allows for the stepwise construction of complex molecules with diverse functionalities.

A prominent strategy is the creation of "(3+1)" scaffolds. chemrxiv.org In this approach, three bridgehead positions are functionalized with identical groups, while the fourth is protected with an orthogonal group that can be chemically addressed without affecting the other three. This is particularly useful for creating multivalent binders, where three arms can engage a biological target, and the fourth arm can be used to attach an effector molecule, such as a fluorescent dye, a radiotracer, or a cytotoxic agent. chemrxiv.org

Methods for achieving this selective functionalization include:

Sequential Bromination: Leveraging the deactivating effect of existing substituents to control the position of subsequent brominations.

Radical Reactions: Utilizing radical chemistry to substitute specific positions, such as converting a bromine to another functional group.

Use of Orthogonal Protecting Groups: Employing different protecting groups for amines, carboxylic acids, or alcohols at different bridgehead positions, allowing for their selective removal and reaction.

These strategies provide a molecular toolbox for creating a vast array of complex, nonsymmetric, and multifunctional adamantane derivatives. chemrxiv.org

Contribution to Novel Reaction Development (e.g., C-H Functionalization)

The adamantane framework is a benchmark substrate for the development of new C-H functionalization reactions. chemrxiv.orgchemrxiv.org Its strong, non-activated tertiary and secondary C-H bonds present a significant challenge, making it an ideal testing ground for the reactivity and selectivity of new catalytic systems. chemrxiv.orgchemrxiv.org

The development of methods to selectively functionalize one C-H bond in the presence of many others is a primary goal in modern organic synthesis. chemrxiv.org Research in this area has explored various strategies:

Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: These methods generate highly reactive radical intermediates capable of abstracting a hydrogen atom from the adamantane cage, which can then be functionalized. Catalyst control allows for remarkable selectivity, favoring the strong tertiary C-H bonds even in the presence of weaker C-H bonds elsewhere in the molecule. chemrxiv.orgchemrxiv.org

Directed C-H Activation: This powerful strategy uses a directing group (DG) covalently attached to the substrate to guide a metal catalyst (commonly palladium) to a specific C-H bond. cuni.cznih.govmdpi.com While many directing groups exist, amides are a prominent class. The amide group in a molecule like this compound could theoretically act as a directing group. Research has shown that bidentate amide-based directing groups (e.g., those containing a pyridine (B92270) moiety) can effectively direct the arylation of C-H bonds on the adamantane skeleton. cuni.cz Monodentate amides have also been developed for C(sp³)–H activation, often requiring specific ligands like 1-adamantane carboxylic acid to facilitate the reaction. nih.gov

These studies on adamantane not only push the boundaries of chemical reactivity but also provide powerful tools for the late-stage functionalization of complex molecules containing adamantyl moieties.

Integration into Complex Chemical Synthesis Schemes

The adamantane-morpholine scaffold, and related adamantane amides, are integrated into complex synthesis schemes to build molecules with tailored properties for specific applications, particularly in medicinal chemistry. The adamantane group is often viewed as a "lipophilic bullet" or a three-dimensional anchor to improve a drug's interaction with its target. publish.csiro.au

Examples of such integrations include:

Sigma-2 Receptor Ligands: Adamantane has been used as a rigid scaffold to synthesize ligands targeting the sigma-2 receptor, which is implicated in cancer and neurodegenerative diseases. The rigid nature of the scaffold helps in understanding the binding orientation within the receptor's active site. publish.csiro.au

Enzyme Inhibitors: Adamantane derivatives have been used to develop inhibitors for a wide range of enzymes. The adamantyl group can occupy hydrophobic pockets in an enzyme's active site, enhancing binding affinity. mdpi.com

Multivalent Systems for Cell Targeting: As described previously, orthogonally protected adamantane scaffolds are used to construct multivalent ligands. These complex structures can achieve high affinity and specificity for cell surface receptors, making them useful for targeted drug delivery and medical imaging. chemrxiv.org

In these syntheses, the adamantane-amide linkage, such as the one in this compound, serves as a robust and reliable method for incorporating the adamantyl group into a larger, more complex molecular architecture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.